2-(4-fluorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
CAS No.: 955639-84-6
Cat. No.: VC4889273
Molecular Formula: C22H19FN2O4
Molecular Weight: 394.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955639-84-6 |
|---|---|
| Molecular Formula | C22H19FN2O4 |
| Molecular Weight | 394.402 |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C22H19FN2O4/c23-17-4-7-19(8-5-17)29-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-28-20/h1-8,11-12H,9-10,13-14H2,(H,24,26) |
| Standard InChI Key | LEDJOUAWZJJXQN-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Introduction
The compound 2-(4-fluorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 394.4 g/mol. The compound contains key functional groups such as a fluorophenoxy moiety, a furan-2-carbonyl group, and a tetrahydroisoquinoline core.
Synthesis
The synthesis of compounds similar to 2-(4-fluorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves:
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Coupling Reactions: The attachment of the fluorophenoxy group to the acetamide backbone.
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Carbonylation: Introduction of the furan-2-carbonyl moiety.
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Cyclization: Formation of the tetrahydroisoquinoline ring system.
While no direct synthetic pathway for this compound was identified in the provided sources, related methodologies suggest the use of catalysts like copper(I) iodide or HATU for coupling reactions .
Biological Significance
Though specific biological activity for this compound has not been explicitly reported, its structural features suggest potential pharmacological applications:
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Fluorophenoxy Group: Known to enhance bioactivity and metabolic stability in drug molecules.
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Tetrahydroisoquinoline Core: Found in numerous bioactive compounds with anticancer, antimicrobial, and neuroprotective properties.
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Furan-2-carbonyl Moiety: Associated with antibacterial and antitubercular activities .
Comparative Analysis with Related Compounds
Several structurally related compounds have been studied for their biological activities:
These findings indicate that modifications to the substituents on the acetamide or furan rings could optimize pharmacological properties.
Research Gaps and Future Directions
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Physicochemical Characterization: Further studies are needed to determine melting point, boiling point, solubility, and spectral data (e.g., NMR, IR).
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Biological Evaluation: Screening against bacterial strains or cancer cell lines could reveal therapeutic potential.
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Molecular Docking Studies: Computational modeling could predict binding affinities to target proteins.
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